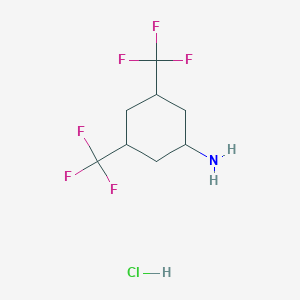

3,5-Bis(trifluoromethyl)cyclohexanamine HCl

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride is a crystalline compound that belongs to the class of fluorinated cyclohexylamines. It has the molecular formula C8H12ClF6N and a molecular weight of 271.63 g/mol. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which significantly influence its reactivity and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone as the starting material.

Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a halogenation reaction using trifluoromethyl iodide in the presence of a suitable catalyst.

Amination: The resulting intermediate undergoes amination to introduce the amine group at the desired position.

Formation of Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Applications De Recherche Scientifique

Organic Synthesis

3,5-Bis(trifluoromethyl)cyclohexanamine HCl serves as an important reagent in organic synthesis. Its trifluoromethyl groups enhance the compound's reactivity and stability, making it a valuable building block in synthesizing complex molecules.

- Catalysis : The compound is utilized as a catalyst in various reactions, including C-C bond formation and cyclization processes. Its strong acidity allows it to function effectively in Friedel-Crafts reactions and cycloaddition reactions, facilitating the creation of nitrogen-containing heterocycles and other functionalized compounds .

- Reagent for Functionalization : It acts as a source of nitrogen in amination reactions, which are essential for producing amines that serve as intermediates in pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the electronic properties of the resulting products, often enhancing their biological activity .

Medicinal Chemistry

The pharmacological potential of this compound has been explored in several studies:

- Neurokinin Receptor Modulation : Research indicates that derivatives of this compound can interact with neurokinin receptors, suggesting potential applications in treating conditions such as pain and depression . The design of specific ligands targeting these receptors has been facilitated by utilizing this compound as an intermediate.

- Drug Development : The compound has been investigated as an intermediate for synthesizing novel diazaspiro compounds. These compounds have shown promise in preclinical studies for their therapeutic effects against various diseases .

Materials Science

In materials science, this compound is being researched for its potential applications in developing new materials:

- Ionic Liquids : The trifluoromethyl groups contribute to the formation of low-melting ionic liquids when combined with certain anions. These ionic liquids are useful for stabilizing nanoparticles and have applications in sensors, optics, and energy storage systems like lithium-sulfur batteries .

- Nanoparticle Stabilization : The compound's ability to stabilize nanoparticles enhances their performance in various applications, including drug delivery systems and catalysis .

Case Study 1: Synthesis of Functionalized Heterocycles

A study demonstrated the use of this compound as a catalyst for synthesizing functionalized heterocycles through cycloaddition reactions. The reaction conditions were optimized to yield high selectivity and efficiency, showcasing the compound's utility in organic synthesis.

Case Study 2: Neurokinin-1 Receptor Ligands

In a pharmacological study, derivatives of 3,5-bis(trifluoromethyl)cyclohexanamine were synthesized and evaluated for their binding affinity to neurokinin-1 receptors. Results indicated that modifications to the trifluoromethyl groups significantly affected receptor affinity and selectivity, highlighting the importance of this compound in drug design.

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Bis(trifluoromethyl)benzylamine

- 3,5-Bis(trifluoromethyl)phenylamine

- 3,5-Bis(trifluoromethyl)aniline

Uniqueness

3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Activité Biologique

3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClFN

- Molecular Weight : 293.64 g/mol

- Structure : The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability.

The biological activity of 3,5-bis(trifluoromethyl)cyclohexanamine HCl primarily involves:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. This inhibition can help in managing conditions like dementia .

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neurochemical pathways that are crucial for cognitive function.

Biological Activities

- Neuroprotective Effects :

-

Antimicrobial Activity :

- Preliminary studies suggest that fluorinated amines exhibit antimicrobial properties, although specific data on this compound is limited .

-

Anti-inflammatory Properties :

- The compound may modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.

In Vitro Studies

- A study assessed the inhibition of AChE and BuChE by derivatives of this compound. The results indicated IC50 values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE, suggesting moderate inhibition .

In Vivo Studies

- Animal models have shown that administration of compounds with similar structures can lead to significant improvements in cognitive function without overt toxicity . Long-term dosing regimens have been explored to assess safety and efficacy.

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | AChE/BuChE inhibition | |

| Antimicrobial | Potential interaction with pathogens | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

- Cognitive Enhancement : In a study involving aged mice, treatment with a derivative of the compound resulted in improved memory retention and reduced markers of neuroinflammation.

- Infection Models : Fluorinated amines have shown promise in reducing bacterial load in infection models, although specific studies on this compound are still emerging.

Propriétés

IUPAC Name |

3,5-bis(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F6N.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4;/h4-6H,1-3,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBRWXRKTICYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1C(F)(F)F)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.